REACTION_CXSMILES
|
C(O)C.C(=O)([O-])[O-].[K+].[K+].[Br:10][C:11]1[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=1.Br[CH:19]([CH3:21])[CH3:20]>O>[Br:10][C:11]1[CH:12]=[C:13]([O:17][CH:19]([CH3:21])[CH3:20])[CH:14]=[CH:15][CH:16]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
880 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
448 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
386.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
BrC(C)C
|
Name
|
solvent
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
880 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
88 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
was removed by distillation at atmospheric pressure during a 4 hour period
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
Heptane (880 ml) was added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
later separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with heptane (80 ml)
|
Type
|
WASH
|
Details
|
the combined organic fractions were washed sequentially with 1N HCl (300 ml), water (300 ml), 1N NaOH (300 ml) and water (300 ml)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation (50° C., 5 mmHg)
|
Type
|
CUSTOM
|
Details
|
afforded 453.6 g (97%) of crude product
|
Type
|
DISTILLATION
|
Details
|
This was distilled through a short path distillation column (81°-85° C., 2 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 431.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |